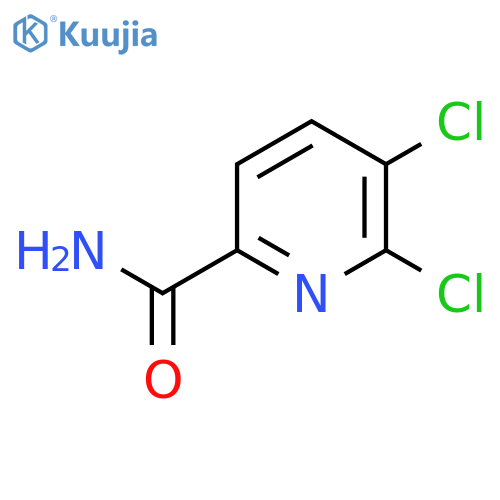Cas no 1807182-77-9 (5,6-Dichloropicolinamide)

5,6-Dichloropicolinamide structure
商品名:5,6-Dichloropicolinamide
CAS番号:1807182-77-9
MF:C6H4Cl2N2O
メガワット:191.014759063721
CID:4708095
5,6-Dichloropicolinamide 化学的及び物理的性質
名前と識別子
-
- 5,6-Dichloropicolinamide
-
- インチ: 1S/C6H4Cl2N2O/c7-3-1-2-4(6(9)11)10-5(3)8/h1-2H,(H2,9,11)
- InChIKey: LDWCOJDHGJUTEZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=C(C(N)=O)C=C1)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 165
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 56
5,6-Dichloropicolinamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM511974-1g |
5,6-Dichloropicolinamide |
1807182-77-9 | 97% | 1g |
$378 | 2022-06-12 |
5,6-Dichloropicolinamide 関連文献
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
1807182-77-9 (5,6-Dichloropicolinamide) 関連製品
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
